molecular formula C19H27N3O4S B5402277 1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No. B5402277
M. Wt: 393.5 g/mol
InChI Key: JDFWOEXQUMTBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as compound 1 and has been found to exhibit promising biological activities that make it a suitable candidate for drug development.

Mechanism of Action

The mechanism of action of compound 1 involves the inhibition of DPP-4 enzymes, which are responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the activity of DPP-4, compound 1 increases the levels of these hormones, which stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 include the regulation of blood glucose levels, reduction of inflammation, and relief of pain. Compound 1 has been shown to increase insulin secretion, which leads to a decrease in blood glucose levels. Additionally, compound 1 has been shown to reduce the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases. Finally, compound 1 has been shown to alleviate pain associated with inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using compound 1 in lab experiments include its potent inhibitory activity against DPP-4 enzymes, its anti-inflammatory and analgesic properties, and its potential applications in the treatment of type 2 diabetes mellitus and inflammatory diseases. The limitations of using compound 1 in lab experiments include its relatively complex synthesis method and the need for further studies to determine its safety and efficacy.

Future Directions

For the research on compound 1 include the optimization of its synthesis method, the evaluation of its safety and efficacy in preclinical and clinical studies, and the identification of its potential applications in the treatment of other diseases. Additionally, further studies are needed to elucidate the mechanism of action of compound 1 and to identify potential drug targets for its development.

Synthesis Methods

The synthesis of compound 1 involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled conditions to yield the desired compound.

Scientific Research Applications

Compound 1 has been found to exhibit potent inhibitory activity against a class of enzymes known as dipeptidyl peptidase-4 (DPP-4) which are involved in the regulation of blood glucose levels. This makes it a potential candidate for the treatment of type 2 diabetes mellitus. Additionally, compound 1 has been shown to possess anti-inflammatory and analgesic properties, which make it a suitable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-14(2)22-13-15(12-18(22)23)19(24)20-16-6-8-17(9-7-16)27(25,26)21-10-4-3-5-11-21/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFWOEXQUMTBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.